DPP's high purity and well-defined chemical structure make it a valuable reference standard in various analytical techniques. Researchers use it to calibrate instruments for tasks like chromatography and mass spectrometry, ensuring accurate identification and quantification of other chemicals [1]. These techniques are crucial in various scientific fields, from environmental analysis to drug discovery [2, 3].
Diphenyl phthalate is a chemical compound classified as a phthalate ester, specifically the diphenyl ester of benzene-1,2-dicarboxylic acid. Its molecular formula is CHO, and it has a molecular weight of approximately 318.32 g/mol. This compound appears as a colorless to pale yellow liquid with a faint aromatic odor and is known for its low volatility and high oil solubility, making it useful in various applications, particularly in the plastics industry .
DPP exhibits moderate acute toxicity upon ingestion or inhalation. Chronic exposure studies suggest potential endocrine disrupting effects, although the evidence is not conclusive.
DPP is combustible and can release harmful fumes upon burning [].
DPP is relatively stable under normal conditions but can react with strong acids or bases [].
These reactions highlight its reactivity as an ester and its potential for transformation in environmental contexts .
Diphenyl phthalate has been studied for its biological activity, particularly concerning its potential endocrine-disrupting effects. Although it is considered less toxic than some other phthalates, it can still exhibit hormonal activity, affecting reproductive systems in wildlife and potentially humans. Studies have indicated that exposure to diphenyl phthalate may lead to developmental and reproductive toxicity, although the extent of these effects can vary based on exposure levels and individual susceptibility .
The synthesis of diphenyl phthalate typically involves the reaction of phthalic anhydride with phenol in the presence of an acid catalyst. The general reaction can be summarized as follows:
This method allows for the efficient production of diphenyl phthalate, which is then purified through distillation or crystallization processes .
Diphenyl phthalate is primarily used as a plasticizer in various polymer formulations, particularly polyvinyl chloride (PVC). Its applications include:
The versatility of diphenyl phthalate makes it valuable across multiple industries .
Research on the interactions of diphenyl phthalate with biological systems has focused on its endocrine-disrupting potential. Studies have shown that it can bind to hormone receptors, potentially interfering with hormonal signaling pathways. Additionally, interaction studies have indicated that diphenyl phthalate can influence gene expression related to reproductive health and development in animal models .
Diphenyl phthalate belongs to a broader class of compounds known as phthalates. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Use | Unique Features |
---|---|---|---|---|
Dimethyl phthalate | CHO | 194.18 | Plasticizer | Smaller alkyl groups; lower toxicity |
Diethyl phthalate | CHO | 222.24 | Plasticizer | More volatile; higher solubility |
Di-n-butyl phthalate | CHO | 278.34 | Plasticizer | Higher molecular weight; more hydrophobic |
Di(2-ethylhexyl) phthalate | CHO | 390.56 | Plasticizer | Known for high toxicity; widely studied |
Diphenyl phthalate stands out due to its specific applications in industrial settings and its relatively lower toxicity compared to other higher molecular weight phthalates like di(2-ethylhexyl) phthalate .
Diphenyl phthalate possesses the molecular formula C₂₀H₁₄O₄, indicating a complex aromatic compound with a molecular weight of 318.32 grams per mole [1] [2] [3]. The molecular structure consists of a central benzene ring bearing two carboxyl groups in the ortho position (1,2-positions), each esterified with phenyl groups [1] [4] [2]. This structural arrangement creates a symmetrical molecule with distinct electronic and steric properties.
The compound exhibits a planar aromatic core derived from the phthalic acid backbone, with the two phenyl ester substituents extending from adjacent carbon positions on the benzene ring [5] [6]. The molecular geometry demonstrates characteristic features of aromatic diesters, with the ester linkages providing conformational flexibility while maintaining overall structural rigidity through the aromatic components [7] [8].
Structural Parameter | Value |
---|---|
Molecular Formula | C₂₀H₁₄O₄ [1] |
Molecular Weight | 318.32 g/mol [1] [2] |
Carbon Atoms | 20 [1] |
Hydrogen Atoms | 14 [1] |
Oxygen Atoms | 4 [1] |
Aromatic Rings | 3 [1] |
The International Union of Pure and Applied Chemistry systematic name for diphenyl phthalate is diphenyl benzene-1,2-dicarboxylate [5] [6], reflecting the compound's structural composition as the diphenyl ester of benzene-1,2-dicarboxylic acid. Alternative systematic nomenclature includes 1,2-benzenedicarboxylic acid, diphenyl ester [1] [4] [3], which emphasizes the parent dicarboxylic acid structure.
The compound is registered under Chemical Abstracts Service registry number 84-62-8 [1] [2] [9] [10], providing its primary chemical identifier for regulatory and commercial purposes. Additional identifiers include the European Community number 201-546-4 [1] [8] and the United Nations Globally Harmonized System identifier BU20109XHV [1] [2].
Identifier Type | Value |
---|---|
Chemical Abstracts Service Registry Number | 84-62-8 [1] [9] |
International Union of Pure and Applied Chemistry Name | diphenyl benzene-1,2-dicarboxylate [5] [6] |
Simplified Molecular Input Line Entry System | O=C(Oc1ccccc1)c2ccccc2C(=O)Oc3ccccc3 [7] [8] |
International Chemical Identifier | InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H [1] [7] |
International Chemical Identifier Key | DWNAQMUDCDVSLT-UHFFFAOYSA-N [1] [7] [4] |
European Community Number | 201-546-4 [1] [8] |
Chemical Entities of Biological Interest Identifier | CHEBI:60819 [1] |
Diphenyl phthalate belongs to the chemical class of phthalate esters, which are dialkyl or alkyl aryl esters of 1,2-benzenedicarboxylic acid [11] [12] [13]. These compounds represent a structurally diverse group of organic chemicals characterized by a rigid planar aromatic ring system coupled with flexible ester side chains [12]. Within this classification, diphenyl phthalate is specifically categorized as an aromatic phthalate ester due to the presence of phenyl groups as the alcohol-derived substituents [13].
Phthalate esters are systematically classified as derivatives of phthalic acid, the ortho isomer of benzenedicarboxylic acid [14] [15]. The parent compound, phthalic acid, exists as one of three positional isomers of benzenedicarboxylic acid, with the carboxyl groups positioned adjacently on the benzene ring [14] [15]. This ortho arrangement provides unique reactivity patterns and influences the physical properties of the resulting esters [11] [12].
The structural classification places diphenyl phthalate among aromatic esters, compounds characterized by the presence of an ester functional group directly attached to an aromatic ring system [16] [17]. The general structure of aromatic esters follows the pattern Ar-COO-R, where the aromatic component provides electronic stabilization through resonance effects [16]. In diphenyl phthalate, both the acid and alcohol components are aromatic, creating a fully aromatic ester system [18] [13].
Classification Level | Category |
---|---|
Primary Chemical Class | Phthalate Esters [11] [12] |
Structural Subclass | Aromatic Phthalate Esters [13] |
Functional Group Class | Aromatic Diesters [16] [17] |
Parent Acid Class | Benzenedicarboxylic Acid Derivatives [14] [15] |
Alcohol Component Class | Phenolic Esters [16] |
The molecular architecture of diphenyl phthalate exhibits distinctive structural characteristics that influence its chemical behavior and physical properties. The compound features three aromatic ring systems: one central benzene ring from the phthalic acid moiety and two terminal phenyl rings from the ester substituents [1] [4]. These aromatic components participate in extensive π-electron delocalization, contributing to the molecule's electronic stability [19] [20].
The bonding framework demonstrates characteristic features of aromatic compounds, with each benzene ring exhibiting planar geometry and delocalized π-electron systems [19] [21] [20]. The carbon-carbon bonds within the aromatic rings display bond lengths intermediate between single and double bonds, typically measuring approximately 139 picometers [19]. This bond length equalization results from the resonance stabilization inherent in aromatic systems [21] [20].
The ester linkages connecting the central phthalic acid core to the phenyl substituents represent crucial structural elements that determine molecular flexibility and reactivity [17]. These carbonyl-oxygen bonds exhibit partial double-bond character due to resonance between the carbonyl group and the oxygen lone pairs [16] [17]. The ester functionality introduces specific geometric constraints, with the carbonyl carbon adopting trigonal planar geometry and bond angles approaching 120 degrees [16].
Intermolecular interactions in diphenyl phthalate arise primarily from van der Waals forces and potential π-π stacking interactions between aromatic rings [8] [22]. The compound's hydrophobic nature, reflected in its octanol-water partition coefficient of 4.125 [8], indicates strong preferential association with non-polar environments. The topological polar surface area of 52.6 square angstroms [8] suggests limited hydrogen bonding capability, consistent with the absence of hydrogen bond donors in the molecular structure [8].
Structural Feature | Characteristic |
---|---|
Aromatic Ring Count | 3 [1] |
Ester Linkages | 2 [1] |
Hydrogen Bond Acceptors | 4 [8] |
Hydrogen Bond Donors | 0 [8] |
Rotatable Bonds | 4 [8] |
Topological Polar Surface Area | 52.6 Ų [8] |
Octanol-Water Partition Coefficient | 4.125 [8] |
Physical State at 20°C | Crystalline solid [2] [23] |
Melting Point Range | 73-76°C [2] [9] [23] |
Diphenyl phthalate exists as a crystalline solid under standard ambient conditions [1] [2] [3] [4] [5] [6]. The compound presents as white to slightly brown crystals or crystalline powder [1] [2] [3] [4] [6], with some commercial samples exhibiting a mass-like appearance depending on processing conditions [1] [2]. The material maintains its solid state at room temperature due to its relatively high melting point and strong intermolecular interactions between the aromatic rings and ester functionalities.
The compound's crystal morphology is influenced by crystallization conditions, with different preparation methods yielding varying crystal habits ranging from fine powder to larger crystalline masses [1] [2] [3] [4]. This physical form directly impacts handling characteristics and dissolution behavior in various applications.
Diphenyl phthalate exhibits well-defined phase transition temperatures that are consistent across multiple analytical sources. The melting point ranges from 71°C to 76°C [1] [7] [2] [8] [9] [3] [4] [10] [5] [6], with most high-purity samples showing values between 74°C and 76°C [1] [7] [9] [10] [5]. This narrow range indicates good thermal stability and purity of commercial preparations.
The boiling point demonstrates significant variation depending on applied pressure conditions. At standard atmospheric pressure (760 mmHg), diphenyl phthalate boils between 400°C and 405°C [1] [7] [2] [8] [9] [10]. Under reduced pressure conditions (14 mmHg), the boiling point decreases substantially to 257°C [8] [4], following the expected relationship between vapor pressure and boiling temperature.
Thermodynamic analysis reveals that diphenyl phthalate possesses substantial thermal stability under normal operating conditions. The ideal gas heat capacity ranges from 680.56 to 731.98 J/(mol·K) over the temperature range of 894.60 to 1152.17 K [11]. This broad range reflects the compound's ability to absorb thermal energy through vibrational and rotational modes of its complex aromatic structure.
The standard enthalpy of formation for the solid phase is -489.20 ± 9.20 kJ/mol [11], while the gas phase value is -247.61 kJ/mol [11]. The significant difference between these values (241.59 kJ/mol) indicates strong intermolecular forces in the solid state, primarily arising from π-π stacking interactions between aromatic rings and dipole interactions from the ester groups.
Calorimetric studies demonstrate that the molar heat of combustion is -9382 kJ/mol [12], providing valuable information for thermal hazard assessment and energy content calculations. The compound remains thermally stable with no decomposition occurring under normal usage conditions [7].
The flash point of diphenyl phthalate is consistently reported as 224°C [1] [7] [9] [10] [6], indicating relatively low fire hazard under normal handling conditions. However, the compound is classified as combustible and can release hazardous combustion products upon burning [14].
During combustion, diphenyl phthalate produces carbon monoxide and carbon dioxide as primary products [15] [14]. Thermal decomposition can lead to the release of irritating gases and vapors [15], necessitating appropriate ventilation and fire suppression measures in industrial applications.
The high flash point relative to the melting point (224°C vs. 71-76°C) provides a substantial safety margin during processing operations involving elevated temperatures. This characteristic makes diphenyl phthalate suitable for applications requiring thermal stability without significant volatilization.
Diphenyl phthalate exhibits extremely limited solubility in water, with experimental measurements showing only 82 μg/L at 24°C [1]. This low aqueous solubility reflects the compound's predominantly hydrophobic character arising from the two phenyl rings and the aromatic phthalate backbone. The calculated logarithmic water solubility value is -5.65 [11], confirming the compound's strong preference for non-aqueous environments.
The limited water solubility has significant implications for environmental fate and bioavailability, as the compound tends to partition into organic phases and accumulate in lipophilic compartments rather than dissolving in aqueous media.
In contrast to its poor water solubility, diphenyl phthalate demonstrates good to excellent solubility in most organic solvents [16]. The compound shows slight solubility in chloroform and methanol [1] [4], while exhibiting complete solubility in acetone [4]. This solubility pattern reflects the compound's ability to interact favorably with solvents of similar polarity and hydrogen bonding capacity.
The octanol-water partition coefficient (log P) is calculated as 4.125 [11], indicating strong preference for organic phases over aqueous environments. This high partition coefficient value suggests significant bioaccumulation potential and limited mobility in aqueous environmental compartments.
The compound's compatibility with organic solvents makes it suitable for applications in polymer processing, where it can be readily incorporated into plastic matrices and other synthetic materials through solution-based methods.
Diphenyl phthalate exhibits characteristic ultraviolet absorption that enables its detection and quantification using spectrophotometric methods. The compound shows strong absorption at 228 nm [17], which serves as the standard wavelength for high-performance liquid chromatography (HPLC) detection and analysis.
The UV absorption characteristics arise from electronic transitions within the conjugated aromatic system, particularly involving the phthalate benzene ring and the two phenyl substituents. This absorption profile is diagnostic for phthalate esters and enables selective detection in complex mixtures.
Fourier transform infrared (FTIR) spectroscopy provides definitive structural confirmation for diphenyl phthalate through characteristic absorption bands. The most prominent feature is the carbonyl (C=O) stretching vibration appearing at approximately 1720 cm⁻¹ , which confirms the presence of ester functional groups.
Aromatic C-H stretching vibrations appear in the characteristic region around 3000-3100 cm⁻¹, while aromatic C=C stretches are observed in the 1400-1600 cm⁻¹ region . The fingerprint region below 1400 cm⁻¹ contains numerous bands specific to the compound's molecular structure, enabling unambiguous identification.
Nuclear magnetic resonance spectroscopy provides detailed structural information for diphenyl phthalate through both ¹H and ¹³C NMR techniques. In ¹H NMR spectra, aromatic protons appear in the characteristic downfield region between δ 7.5 and 8.5 ppm [19] [20], reflecting the deshielding effect of the aromatic ring systems.
The ¹³C NMR spectrum shows ester carbonyl carbons at approximately δ 165 ppm [19], providing definitive confirmation of the ester functionalities. Aromatic carbons appear in the typical aromatic region (δ 120-140 ppm), with specific chemical shift patterns that enable structural assignment and purity assessment.
NMR spectroscopy has proven particularly valuable for distinguishing diphenyl phthalate from related phthalate esters and for quantitative analysis in polymer matrices [19].
Mass spectrometry provides highly specific identification of diphenyl phthalate through characteristic fragmentation patterns. Under electron ionization conditions, the compound shows a base peak at m/z 225 with 99.99% relative intensity [21] [22]. This fragment corresponds to the loss of a phenoxy group (C₆H₅O⁻, 93 mass units) from the molecular ion peak at m/z 318.
Additional significant fragments appear at m/z 77 (16.50% relative intensity) and m/z 226 (13.10% relative intensity) [21]. The m/z 77 fragment corresponds to the phenyl cation (C₆H₅⁺), while m/z 226 represents an isotope peak of the base fragment.
Under electrospray ionization conditions used in liquid chromatography-mass spectrometry (LC-MS), the molecular ion appears at m/z 225.0545 with fragments at m/z 77.0385 [21]. Tandem mass spectrometry (MS/MS) produces diagnostic fragments at m/z 95.0491 (100% relative intensity), 77.0385 (80.70%), and 105.0447 (73.62%) [23].
The fragmentation pattern involves α-cleavage of the molecular ion [22], producing the characteristic phthalic acid-derived fragments that are diagnostic for phthalate esters. These fragmentation patterns enable reliable identification and quantification in complex environmental and biological samples.
Diphenyl phthalate crystallizes in a well-defined crystal system, though specific crystallographic parameters are not extensively documented in the available literature. The compound exhibits crystalline polymorphism potential, as evidenced by studies on related phthalate-containing molecules that show multiple crystal forms with different packing arrangements [24].
The solid-state structure is stabilized by intermolecular interactions including π-π stacking between aromatic rings and dipole-dipole interactions between ester carbonyl groups. These interactions contribute to the compound's relatively high melting point and thermal stability compared to aliphatic analogs.
The density of crystalline diphenyl phthalate is 1.28 g/cm³ [1] [7] [6], with a specific gravity of approximately 1.28 at 20°C [1] [2]. The refractive index is estimated at 1.5400 [1], consistent with the aromatic character and molecular polarizability of the compound.
X-ray crystallographic studies on related phthalate derivatives have revealed that molecular conformation significantly influences crystal packing and thermal stability [24]. Different conformations of the ester substituents can lead to distinct polymorphic forms with varying decomposition temperatures, ranging from 112°C to 163°C in related systems [24].
Irritant;Environmental Hazard